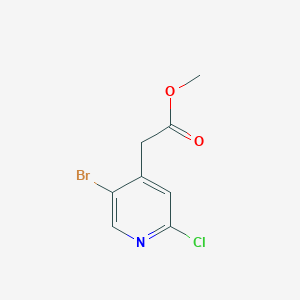

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate

CAS No.: 1807013-19-9

Cat. No.: VC5583441

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807013-19-9 |

|---|---|

| Molecular Formula | C8H7BrClNO2 |

| Molecular Weight | 264.5 |

| IUPAC Name | methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate |

| Standard InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 |

| Standard InChI Key | MQNDVGZILZRSEA-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CC(=NC=C1Br)Cl |

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure features a pyridine core with strategic halogen substitutions. The 2-chloro and 5-bromo groups create electron-deficient regions, facilitating nucleophilic aromatic substitution reactions, while the methyl ester at position 4 offers a handle for further functionalization. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.5 g/mol |

| SMILES | |

| InChI Key | MQNDVGZILZRSEA-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥99.45% (commercial samples) |

The halogen atoms’ positions are critical: bromine’s steric bulk and chlorine’s electronegativity influence both reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Halogenation Strategies

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom at position 5 is highly susceptible to displacement. For example, treatment with sodium methoxide replaces bromine with methoxy groups, forming derivatives like methyl 2-(2-chloro-5-methoxypyridin-4-yl)acetate.

Hydrolysis and Decarboxylation

Hydrolysis of the methyl ester using aqueous HCl yields 2-(5-bromo-2-chloropyridin-4-yl)acetic acid, a precursor for carboxylate-containing pharmaceuticals . Under basic conditions, decarboxylation produces 5-bromo-2-chloropyridine, a scaffold for fungicides .

Pharmaceutical Intermediates

The compound’s derivatives are explored in:

-

Kinase inhibitors: Bromine’s role in enhancing binding affinity to ATP pockets.

-

Antibacterial agents: Chlorine’s contribution to membrane permeability .

Analytical Characterization

Spectroscopic Data

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves and lab coat |

| Serious eye damage (H318) | Use safety goggles |

| Respiratory irritation (H335) | Work in fume hood |

Storage recommendations include airtight containers under nitrogen at room temperature to prevent hydrolysis .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume